molecular formula C4H3ClN2OS B1504622 2-CHLORO-THIAZOLE-5-CARBOXAMIDE CAS No. 761454-63-1

2-CHLORO-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B1504622
CAS No.: 761454-63-1
M. Wt: 162.6 g/mol
InChI Key: QXXORRGGVNFVCV-UHFFFAOYSA-N
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Description

2-CHLORO-THIAZOLE-5-CARBOXAMIDE is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in pharmaceuticals and agrochemicals. The compound features a thiazole ring substituted with a chlorine atom at the 2-position and a carboxamide group at the 5-position. This unique structure imparts various chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-CHLORO-THIAZOLE-5-CARBOXAMIDE typically involves the reaction of ethyl 2-chlorothiazole-5-carboxylate with ammonia in methanol. The reaction mixture is cooled to 0°C, and ammonia is bubbled into the solution for 10 minutes. The reaction vessel is then sealed and stirred for approximately 3 hours .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic substitution with various nucleophiles:

  • Amines : Reacts with primary/secondary amines (e.g., methylamine, piperazine) in polar aprotic solvents (DMF, DMSO) at 80–120°C to form 2-amino-thiazole-5-carboxamide derivatives .

  • Thiols : Forms thioether-linked analogs using aliphatic/aromatic thiols under basic conditions (K₂CO₃, EtOH, reflux) .

  • Alcohols/Phenols : Methanol or phenol derivatives substitute chlorine via SNAr mechanisms with catalytic KI in DMF at elevated temperatures .

Table 1: Representative substitution reactions

SubstrateReagents/ConditionsProductYieldApplication
2-Chloro-thiazole-5-carboxamideMethylamine, DMF, 100°C, 12h2-Methylamino-thiazole-5-carboxamide78%Kinase inhibitor intermediate
This compound4-Methylpiperazine, DMSO, 90°C, 8hN-(piperazinyl)-thiazole-5-carboxamide65%Anticancer lead compound

Acylation and Carboxamide Functionalization

The carboxamide group participates in:

  • Hydrolysis : Controlled acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis converts the carboxamide to carboxylic acid derivatives .

  • Aminolysis : Reacts with hydrazines to form thiazole-5-carbohydrazides, precursors for heterocyclic systems like 1,3,4-thiadiazoles .

Key finding : Acylation at the carboxamide nitrogen enhances cellular permeability of kinase inhibitors, as demonstrated by 2.5-fold improved IC₅₀ values in Abl kinase assays .

Cycloaddition and Cross-Coupling Reactions

The thiazole ring enables:

  • 1,3-Dipolar cycloadditions : Reacts with nitrile oxides in CH₃CN at 60°C to form fused isoxazoline-thiazole hybrids with antitumor activity (IC₅₀ = 1.2–2.8 μM against MCF-7) .

  • Suzuki couplings : Palladium-catalyzed coupling with arylboronic acids produces biarylthiazoles under microwave irradiation (100°C, 30 min) .

Mechanistic insight : DFT studies reveal the C5-carboxamide group electronically activates the thiazole ring, lowering the activation energy for cross-couplings by 12–15 kcal/mol compared to unsubstituted thiazoles .

Biological Activity Correlation

Structural modifications via these reactions directly impact pharmacological properties:

  • Chlorine replacement : 2-Amino analogs show 10–50x greater Src kinase inhibition (IC₅₀ = 0.8 nM) than parent chlorine derivatives .

  • Carboxamide derivatization : N-phenyl substitution improves logP by 1.2 units, enhancing blood-brain barrier penetration in rodent models .

This reactivity profile establishes this compound as a critical scaffold for developing kinase-targeted therapeutics, particularly in oncology. Recent advances in its functionalization strategies continue to enable structure-activity relationship optimizations for improved drug candidates .

Scientific Research Applications

2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a chemical compound with diverse applications in scientific research, including pharmaceutical development, agricultural chemistry, biochemical research, material science, and diagnostic tools . This compound is also a core component of the anticancer drug dasatinib, used to treat leukemia [6, 4].

Scientific Research Applications

Pharmaceutical Development

  • 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide serves as a key intermediate in synthesizing various pharmaceuticals, particularly anticancer agents . Its structure allows modifications that enhance therapeutic efficacy .
  • Thiazole derivatives, including 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, have anticancer properties and can inhibit biological targets such as cell cycle and cell membrane enzyme-linked receptors .
  • Studies have explored the potential of thiazole-containing compounds as antitumor agents, with some demonstrating remarkable activity against colon carcinoma and lung cancer cell lines . Novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have been synthesized and evaluated for biological activities, with one compound exhibiting high antiproliferative potency on human K563 leukemia cells, comparable to dasatinib .
  • A new method has been developed for synthesizing 2-amino-N-(-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide, with demonstrated application in the efficient synthesis of the anticancer drug dasatinib .

Agricultural Chemistry

  • It is used in agrochemical formulations, providing pest control solutions . The compound's properties contribute to creating safer, more effective pesticides that minimize environmental impact .

Biochemical Research

  • Researchers use the compound in studies related to enzyme inhibition and protein interactions, helping to understand biochemical pathways and disease mechanisms .

Material Science

  • The compound is explored in developing novel materials, particularly in creating polymers with enhanced thermal and mechanical properties, which can be beneficial in various industrial applications .

Diagnostic Tools

  • Its unique chemical properties make it suitable for use in diagnostic assays, helping to detect specific biomarkers in medical research and clinical diagnostics .

Anticancer Activity Evaluation

The antitumor activity of newly synthesized compounds, including thiazole derivatives, has been determined against liver carcinoma cell lines, using Doxorubicin as a reference standard . The concentration of test compounds required to kill 50% of the cell population (IC50) is determined, with cytotoxic activity expressed as the mean IC50 of three independent experiments .

Synthesis of Derivatives

Mechanism of Action

The mechanism of action of 2-CHLORO-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s biological effects are primarily due to its ability to inhibit certain enzymes and proteins, leading to various therapeutic outcomes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2-Aminothiazole: Another thiazole derivative with similar biological activities.

    2-Phenylthiazole: Known for its antimicrobial properties.

    2-Methylthiazole: Used in flavor and fragrance industries.

Uniqueness: 2-CHLORO-THIAZOLE-5-CARBOXAMIDE stands out due to its unique combination of a chlorine atom and a carboxamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Biological Activity

2-Chloro-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

  • Chemical Formula : C11_{11}H8_8Cl2_2N2_2OS
  • Molecular Weight : 285.17 g/mol
  • Structure : The compound features a thiazole ring, which is known for its biological activity.

Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit potent antitumor properties. A notable study synthesized a series of phenylamide derivatives based on this compound, revealing significant antiproliferative effects against various cancer cell lines.

Key Findings:

  • Compound 6d : N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide showed high antiproliferative potency against K563 leukemia cells, comparable to dasatinib (IC50_{50} < 1 µM). However, it was less effective against mammary (MDA-MB 231) and colon carcinoma cells (MCF-7 and HT-29: IC50_{50} = 20.2 and 21.6 µM respectively) .
CompoundCancer Cell LineIC50_{50} (µM)
6dK563< 1
6dMDA-MB 231> 100
6dMCF-720.2
6dHT-2921.6

This structure-activity relationship study indicates that modifications to the core structure can significantly impact the compound's efficacy against different cancer types .

Antibacterial Activity

The antibacterial properties of thiazole derivatives have also been explored. A recent study reported that certain derivatives exhibited strong activity against both Gram-positive and Gram-negative bacterial strains.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) values for selected compounds were as low as 3.12 µg/mL against various strains, including Methicillin Resistant Staphylococcus aureus (MRSA) and Escherichia coli .
CompoundBacterial StrainMIC (µg/mL)
2dS. aureus8
2dE. faecalis8
VariousGram-negative strains≤ 3.12

These findings highlight the potential of thiazole derivatives as effective antibacterial agents, particularly in treating resistant strains .

Case Studies

  • Antitumor Efficacy : A study focused on the dual Src/Abl kinase inhibitor BMS-354825 (related to thiazole derivatives), demonstrating substantial cytotoxic effects on human leukemia cell lines, including HL-60 and Jurkat cells . This case underscores the importance of thiazole scaffolds in developing targeted cancer therapies.
  • Antimicrobial Resistance : Another investigation into the antibacterial activity of thiazole derivatives against clinical isolates showed promising results in inhibiting biofilm formation, a critical factor in bacterial resistance . This suggests that compounds like this compound could play a role in combating biofilm-associated infections.

Properties

IUPAC Name

2-chloro-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2OS/c5-4-7-1-2(9-4)3(6)8/h1H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXORRGGVNFVCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698519
Record name 2-Chloro-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761454-63-1
Record name 2-Chloro-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve ethyl 2-chlorothiazole-5-carboxylate (0.927 g, 4.84 mmol) in methanol. Cool the solution to 0° C., then bubble NH3 into the reaction mixture for 10 minutes. Then seal the reaction vessel and stir for 3 hours. Concentrate the reaction mixture to give the title product: 1H NMR (CDCl3): 8.21 (s, 1H), 8.19 (s, 1H), 7.77 (s, 1H); HPLC [YMC-Pro pack C-18 (150×4.6 mm, S-5 microm), 0.05% TFA/acetonitrile in 0.05% TFA/water at 1.0 mL/min, 10-20% over 5 min, 20-95% over 18], tR=6.9 min, 100% purity.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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